tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
CAS No.:
Cat. No.: VC13754247
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
| Standard InChI Key | RBFZUVZVPAETHZ-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO |
| SMILES | CC(C)(C)OC(=O)NC1COCC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COCC1CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[(3,4)-4-(hydroxymethyl)oxolan-3-yl]carbamate, reflects its stereochemistry and functional groups. The tetrahydrofuran ring adopts a puckered conformation, with the hydroxymethyl group (-CHOH) and carbamate moiety (-OC(=O)NH-) occupying adjacent positions on the 3,4 carbons. This configuration is critical for its interactions in chiral environments .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl -[(3,4)-4-(hydroxymethyl)oxolan-3-yl]carbamate |
| CAS Number | 2472560-02-2 |
| InChI Key | RBFZUVZVPAETHZ-YUMQZZPRSA-N |
| SMILES | CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO |
Stereochemical Significance
The (3,4) configuration dictates the compound’s three-dimensional arrangement, influencing its reactivity and biological interactions. Computational models reveal that the hydroxymethyl group’s orientation enhances hydrogen-bonding potential, which may improve solubility and binding affinity in enzymatic systems .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Ring Formation: Cyclization of a diol precursor to form the tetrahydrofuran ring.
-
Hydroxymethyl Introduction: Oxidation or substitution reactions to add the -CHOH group.
-
Carbamate Protection: Reaction with tert-butyl carbamate under basic conditions (e.g., NaH or KCO) in tetrahydrofuran (THF) or dichloromethane (DCM).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrahydrofuran formation | Epoxide cyclization, HO/acid | 65–75 |
| Hydroxymethylation | Formaldehyde, BF-ether | 70–80 |
| Carbamate coupling | tert-Butyl carbamate, NaH, THF | 85–90 |
Industrial Production Challenges
Scaling up synthesis requires optimizing catalytic efficiency and minimizing racemization. Continuous-flow reactors and enantioselective catalysts are under investigation to improve throughput and stereochemical purity .
Chemical Reactivity and Functionalization
Carbamate Group Reactivity
Applications in Organic Synthesis and Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a chiral building block for antiviral and anticancer agents. For example, its carbamate group has been incorporated into protease inhibitors targeting HIV-1 .
Protecting Group Strategies
Its stability under basic conditions makes it ideal for temporary amine protection in peptide synthesis, reducing side reactions during solid-phase assembly.
Table 3: Comparative Analysis of Carbamate Protecting Groups
| Protecting Group | Stability (pH) | Deprotection Method |
|---|---|---|
| tert-Butyl | 1–13 | TFA, HCl/dioxane |
| Benzyl | 1–10 | H/Pd-C |
| Fmoc | 7–9 | Piperidine/DMF |
Future Research Directions
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